ENT2-Selective Inhibitory Fingerprint vs. FPMINT (Triazine Parent): Irreversible, Non-Competive ENT1/ENT2 Inhibition Confirmed in the 1-Methyl-1,2,3-Triazole-Benzene Congener (Compound 3c)
In the FPMINT analogue series reported by Li et al. (2022), the 1,2,3-triazole-4-carbonyl-benzene congener designated Compound 3c (structurally closely related to the target compound, differing only in the benzene-for-naphthalene substitution and the presence of the 1-methyl-1,2,3-triazole-4-carbonyl linker) was identified as the most potent analogue among the series, exhibiting irreversible, non-competitive inhibition of both ENT1 and ENT2. Crucially, in contrast to FPMINT, which was previously characterized as ENT2‑selective, Compound 3c demonstrated potent inhibition of both transporter subtypes, indicating the 1-methyl-1,2,3-triazole-4-carbonyl substitution alters subtype selectivity relative to the 1,3,5‑triazine parent scaffold. The irreversible binding was evidenced by the inability to wash out the inhibitory effect, and the non‑competitive mechanism was confirmed by a reduction in Vmax of [³H]uridine uptake without affecting Km [1].
| Evidence Dimension | ENT1/ENT2 inhibition potency and mechanistic profile |
|---|---|
| Target Compound Data | Compound 3c (1-methyl-1,2,3-triazole-4-carbonyl-benzene FPMINT analogue): irreversible, non-competitive inhibitor of ENT1 and ENT2; reduces Vmax of [³H]uridine uptake in ENT1 and ENT2 without affecting Km; inhibitory effect not washed out |
| Comparator Or Baseline | FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine): novel ENT inhibitor with ENT2 > ENT1 selectivity (parent compound) |
| Quantified Difference | Compound 3c exhibits dual ENT1/ENT2 inhibition with irreversible, non-competitive kinetics vs. FPMINT's ENT2‑preferential profile; benzene-to-naphthalene replacement alone abolished ENT1/ENT2 activity, while 1,2,3-triazole-4-carbonyl incorporation restored dual-subtype irreversible inhibition |
| Conditions | Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2; [³H]uridine uptake assay; in vitro pharmacology |
Why This Matters
For researchers building ENT-targeted chemical probes or pursuing ENT1/ENT2 dual inhibition for oncology applications (e.g., chemotherapy sensitization, adenosine signaling modulation), the irreversible, non‑competitive mechanism and the altered subtype selectivity conferred by the 1,2,3-triazole-4-carbonyl linker represent a mechanistically differentiated tool choice relative to the reversible, ENT1‑selective nitrobenzylthioinosine (NBMPR) or the ENT2‑biased triazine parent FPMINT.
- [1] Li R, Mak WWS, Li J, Zheng C, Shiu PHT, Seto SW, Lee SMY, Leung GPH. Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front Pharmacol. 2022;13:837555. DOI: 10.3389/fphar.2022.837555 View Source
